3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one
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Overview
Description
Pomiferin is a prenylated isoflavone found in the fruits and female flowers of the osage orange tree (Maclura pomifera) . It was first identified and named in 1939 by Melville L. Wolfrom from Ohio State University . Pomiferin has demonstrated various biological activities, including antioxidant, cardioprotective, antimicrobial, antidiabetic, and cytotoxic effects .
Preparation Methods
Chemical Reactions Analysis
Pomiferin undergoes various chemical reactions, including:
Oxidation: Pomiferin exhibits antioxidant properties by inhibiting lipid peroxidation and reducing free radicals.
Reduction: It can be reduced to form different derivatives, such as iso-pomiferin.
Substitution: Pomiferin can form complexes with metals like copper(II), which exhibit significant cytotoxic and anti-inflammatory effects.
Common reagents used in these reactions include hydrogen peroxide for oxidation and metal salts for complex formation . The major products formed from these reactions are derivatives like iso-pomiferin and metal complexes .
Scientific Research Applications
Pomiferin has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and ability to form metal complexes
Medicine: It exhibits cardioprotective effects by inhibiting lipid peroxidation and reducing oxidative stress. .
Industry: Pomiferin is used in the development of antifungal gels and other pharmaceutical formulations.
Mechanism of Action
Pomiferin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It inhibits lipid peroxidation and reduces reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: Pomiferin activates the Akt/Nrf2 pathway and inhibits the NF-κB pathway, reducing the production of pro-inflammatory mediators like interleukin-6 and tumor necrosis factor-alpha
Comparison with Similar Compounds
Pomiferin is often compared with other isoflavones like osajin and macluraxanthone . While all these compounds exhibit antioxidant properties, pomiferin has shown superior activity in various assays . Iso-pomiferin, a derivative of pomiferin, also demonstrates significant antioxidant and cytotoxic effects .
Similar Compounds
Osajin: Another isoflavone found in Maclura pomifera with antioxidant properties.
Macluraxanthone: A xanthone derivative with strong antioxidant activity.
Iso-pomiferin: A semi-synthetic derivative of pomiferin with enhanced biological activities.
Pomiferin’s unique combination of antioxidant, anti-inflammatory, and cytotoxic properties makes it a valuable compound for various scientific and medical applications.
Properties
Molecular Formula |
C25H30O6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H30O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,15-16,20-21,23-24,26-28H,7H2,1-4H3 |
InChI Key |
QTKKASNFQCNCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(C2C(C3C1OC(C=C3)(C)C)OC=C(C2=O)C4=CC(=C(C=C4)O)O)O)C |
Origin of Product |
United States |
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